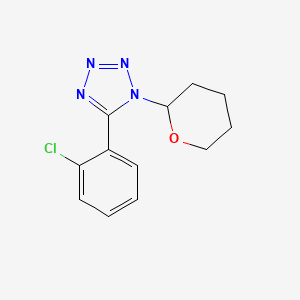

5-(2-chlorophenyl)-1-(tetrahydropyran-2-yl)-1H-tetrazole

Cat. No. B8438950

M. Wt: 264.71 g/mol

InChI Key: SVYCSKIZEJNHQE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07700784B2

Procedure details

A suspension of magnesium turnings (2.68 g) in anhydrous tetrahydrofuran (20 mL) is cooled to 10° C. and five drops of 1,2-dibromoethane are added. 2 mL of a solution of 2-(4-bromo-phenyl)-[1,3]dioxane (24.3 g; 100 mmol) in anhydrous tetrahydrofuran (80 mL) is added at 10° C. under vigorous stirring. After the reaction starts the remainder of the solution of 2-(4-bromo-phenyl)-[1,3]dioxane is added over 90 minutes. The resulting mixture is further stirred at about 16° C. for 2 hours and at 25° C. for 75 minutes. The concentration of 4-([1,3]dioxan-2-yl)phenylmagnesium bromide in the solution above the excess of magnesium turnings is about 0.90 M. In another flask, dichloro[1,3-bis(diphenylphosphino)propane]nickel(II) (0.054 g; 0.10 mmol) is suspended in 1,2-dimethoxyethane (7.7 mL) and cooled to about 0° C. before a 0.5 M solution of zinc chloride in tetrahydrofuran (1.0 mL; 0.50 mmol) and a solution of a mixture of 5-(2-chlorophenyl)-2-(tetrahydropyran-2-yl)-2H-tetrazole and 5-(2-chlorophenyl)-1-(tetrahydropyran-2-yl)-1H-tetrazole (2.65 g; 10.0 mmol) in 1,2-dimethoxyethane (2.7 mL) are added. To the vigorously stirred resulting suspension is added at about 0° C. 13.4 mL of the above 0.90 M 4-([1,3]dioxan-2-yl)phenylmagnesium bromide solution (12.0 mmol) over one hour. The resulting brown-yellow solution is allowed to warm up and further stirred at room temperature for 3 hours. The mixture is cooled to about 0° C. and quenched with a 7.5% solution of ammonium chloride in water (20 mL). The aqueous phase is separated and extracted with ethyl acetate (50 mL). The combined organic phases are washed with water (20 mL), a 7.5 % solution of sodium carbonate in water (20 mL) and water (20 mL). The combined organic phases are evaporated in vacuo. A solution of the resulting oil in a small amount of ethyl acetate is filtered and evaporated. The resulting oil is purified by column chromatography on silica gel eluting with a 1:2 mixture of ethyl acetate and hexane to afford the main isomer (N2-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl2-(tetrahydro-pyran-2-yl)-2H-tetrazole as a colorless oil and the minor isomer (N1-isomer) 5-(4′-[1,3]dioxan-2-yl-biphenyl-2-yl)-1-(tetrahydro-pyran-2-yl)-1H-tetrazole as colorless crystals.

Quantity

0.054 g

Type

catalyst

Reaction Step Three

[Compound]

Name

solution

Quantity

2 mL

Type

reactant

Reaction Step Five

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Quantity

2.65 g

Type

reactant

Reaction Step Ten

Identifiers

|

REACTION_CXSMILES

|

[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[O:14][CH2:13][CH2:12][CH2:11][O:10]2)=[CH:5][CH:4]=1.O1CCCOC1C1C=CC([Mg]Br)=CC=1.Cl[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=1[C:36]1[N:37]=[N:38][N:39]([CH:41]2[CH2:46][CH2:45][CH2:44][CH2:43][O:42]2)[N:40]=1.ClC1C=CC=CC=1C1N(C2CCCCO2)N=NN=1>O1CCCC1.BrCCBr.COCCOC.Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[N:37]#[N:38].[O:10]1[CH2:11][CH2:12][CH2:13][O:14][CH:9]1[C:6]1[CH:7]=[CH:8][C:3]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=2[C:36]2[N:37]=[N:38][N:39]([CH:41]3[CH2:46][CH2:45][CH2:44][CH2:43][O:42]3)[N:40]=2)=[CH:4][CH:5]=1 |f:9.10.11,^1:82,98|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(OCCC1)C1=CC=C(C=C1)[Mg]Br

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

BrCCBr

|

Step Three

|

Name

|

|

|

Quantity

|

7.7 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

|

Name

|

|

|

Quantity

|

0.054 g

|

|

Type

|

catalyst

|

|

Smiles

|

Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

2.68 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

24.3 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C1OCCCO1

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC=C(C=C1)C1OCCCO1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(OCCC1)C1=CC=C(C=C1)[Mg]Br

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Nine

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)C=1N=NN(N1)C1OCCCC1

|

|

Name

|

|

|

Quantity

|

2.65 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=CC=C1)C1=NN=NN1C1OCCCC1

|

|

Name

|

|

|

Quantity

|

2.7 mL

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture is further stirred at about 16° C. for 2 hours and at 25° C. for 75 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added over 90 minutes

|

|

Duration

|

90 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

To the vigorously stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting suspension

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added at about 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm up

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

further stirred at room temperature for 3 hours

|

|

Duration

|

3 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is cooled to about 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with a 7.5% solution of ammonium chloride in water (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases are washed with water (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined organic phases are evaporated in vacuo

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

A solution of the resulting oil in a small amount of ethyl acetate is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting oil is purified by column chromatography on silica gel eluting with a 1:2 mixture of ethyl acetate and hexane

|

Outcomes

Product

Details

Reaction Time |

75 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N#N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(OCCC1)C1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C1OCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |